1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
1-Allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a quinoline core, a benzothiazole moiety, and an allyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction using 2-aminobenzenethiol and an appropriate halogenated precursor.
Allylation: The allyl group is introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.
Final Coupling: The final coupling step involves the reaction of the quinoline core with the benzothiazole moiety and the allyl group under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The benzothiazole moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
Uniqueness: 1-Allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to the presence of the allyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of the quinoline core, benzothiazole moiety, and allyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H21N3O3S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C27H21N3O3S/c1-3-14-30-21-7-5-4-6-19(21)24(31)23(27(30)33)25(32)28-18-11-9-17(10-12-18)26-29-20-13-8-16(2)15-22(20)34-26/h3-13,15,31H,1,14H2,2H3,(H,28,32) |
InChI Key |
MYXBCJHSQMRIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5N(C4=O)CC=C)O |
Origin of Product |
United States |
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